4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

PARP3 isoform selectivity bone marrow tolerability

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS 1325306-36-2), commonly referred to as AZD2461, is a synthetic small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. It was developed as a next-generation agent following the first-in-class PARP inhibitor olaparib, with the explicit design goal of reducing susceptibility to P-glycoprotein (P-gp)-mediated drug efflux.

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
CAS No. 1325306-36-2
Cat. No. B1425017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
CAS1325306-36-2
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C4=CC=CC=C43)C
InChIInChI=1S/C18H14N4O2/c1-10-7-8-12(9-11(10)2)16-19-18(24-22-16)15-13-5-3-4-6-14(13)17(23)21-20-15/h3-9H,1-2H3,(H,21,23)
InChIKeyJFYXPHRMVVYDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (AZD2461) – Compound Profile and PARP Inhibitor Classification


4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS 1325306-36-2), commonly referred to as AZD2461, is a synthetic small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes [1]. It was developed as a next-generation agent following the first-in-class PARP inhibitor olaparib, with the explicit design goal of reducing susceptibility to P-glycoprotein (P-gp)-mediated drug efflux [2]. The compound features a phthalazinone core linked to a 1,2,4-oxadiazole moiety bearing a 3,4-dimethylphenyl substituent (molecular formula C₁₈H₁₄N₄O₂; MW 318.33 g/mol) .

Why In-Class PARP Inhibitors Cannot Be Freely Substituted for 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (AZD2461)


Despite sharing a conserved PARP catalytic domain binding motif, clinically relevant PARP inhibitors exhibit substantial divergence in isoform selectivity profiles and transporter substrate specificity. AZD2461 was rationally engineered as a poor substrate for P-glycoprotein (P-gp) to address resistance driven by P-gp overexpression, a dominant mechanism of acquired resistance to olaparib in BRCA1-deficient tumors [1]. Critically, AZD2461 also displays a >50-fold lower affinity for PARP3 compared to olaparib, a property linked to differential bone marrow tolerability in preclinical species [2]. These two orthogonal differentiators – P-gp substrate status and PARP3 selectivity – mean that substituting AZD2461 with olaparib, rucaparib, or niraparib would fundamentally alter both the resistance susceptibility profile and the tolerability profile in experimental systems, rendering direct interchange inappropriate for studies demanding these specific pharmacological properties.

Quantitative Differentiation Evidence: 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (AZD2461) vs. Clinical PARP Inhibitors


PARP3 Isoform Selectivity: >50-Fold Lower Affinity vs. Olaparib

AZD2461 exhibits markedly reduced inhibitory activity against PARP3 compared to olaparib. In side-by-side enzymatic assays, AZD2461 inhibited PARP3 with an IC50 of 200 nmol/L, whereas olaparib showed an IC50 of 4 nmol/L—a 50-fold difference [1]. This differential PARP3 inhibition has been mechanistically linked to species-specific bone marrow tolerability profiles [1].

PARP3 isoform selectivity bone marrow tolerability

PARP1 and PARP2 Inhibitory Potency: Comparable to Olaparib with Slightly Shifted PARP2 Ratio

In parallel isolated enzyme assays, AZD2461 inhibited PARP1 with an IC50 of 5 nmol/L and PARP2 with an IC50 of 2 nmol/L, compared to olaparib values of 5 nmol/L and 1 nmol/L respectively [1]. The PARP1/PARP2 ratio for AZD2461 (2.5:1) is modestly shifted relative to olaparib (5:1), indicating near-equivalent potency at the primary therapeutic targets while preserving the dual PARP1/2 coverage considered important for effective single-strand break repair inhibition [1].

PARP1 PARP2 catalytic inhibition DNA repair

P-Glycoprotein Substrate Propensity: Designed Poor Substrate vs. Olaparib

AZD2461 was explicitly designed as a weak P-glycoprotein (P-gp) substrate analogue of olaparib [1]. In cellular models, the activity of AZD2461 is significantly less affected by P-gp-mediated efflux compared to olaparib. In HCT-15 colorectal cancer cells with high endogenous P-gp expression, the IC50 of AZD2461 alone was 6.4 μM, which shifted minimally to 5.7 μM upon co-administration with the P-gp inhibitor verapamil—contrasting with a substantially larger verapamil-induced shift observed for olaparib [2]. In vivo, AZD2461 retains efficacy against olaparib-resistant KB1P mammary tumors that overexpress P-glycoprotein [2].

P-glycoprotein drug efflux olaparib resistance MDR1

In Vivo Efficacy Against Olaparib-Resistant Tumors in BRCA1-Deficient Models

In a BRCA1-deficient mouse mammary tumor model (KB1P), olaparib resistance is predominantly driven by P-glycoprotein overexpression. AZD2461 demonstrated efficacy against these olaparib-resistant tumors: a single oral dose of 100 mg/kg completely inhibited PARP activity for several hours, and consecutive 28-day treatment at 100 mg/kg extended survival compared to olaparib-treated animals. When treatment was extended to 100 consecutive days, 8 out of 9 mice remained tumor-free at 300 days . In a separate KB1P tumor line (T6-28), AZD2461 treatment resulted in an 80-fold increase in Mdr1b (P-gp) expression without concomitant inhibition of P-gp function, further confirming the compound's ability to maintain efficacy despite P-gp upregulation .

olaparib resistance BRCA1-deficient mammary tumor P-gp overexpression

Differential Binding Profile by PET Imaging: Olaparib Fails to Fully Block [18F]AZD2461 Binding

In vitro blocking experiments using [18F]AZD2461 as a radioligand demonstrated that olaparib has a lesser ability to reduce [18F]AZD2461 binding in PARP1-expressing cells, indicating a divergence in the PARP binding selectivity profiles of the two compounds beyond PARP3 alone [1]. This finding, derived from competitive binding rather than catalytic inhibition, reveals that AZD2461 recognizes PARP binding site features that are not fully overlapped by olaparib, consistent with the distinct PARP3 pharmacology observed enzymatically [1].

PET imaging PARP binding selectivity target engagement [18F]AZD2461

Improved Tolerability in Combination with Chemotherapy vs. Olaparib in Preclinical Models

In preclinical mouse models, AZD2461 was better tolerated than olaparib when co-administered with DNA-damaging chemotherapy. This superior tolerability profile was mechanistically linked to the differential PARP3 inhibitory activity of the two compounds (AZD2461 PARP3 IC50 = 200 nM vs. olaparib PARP3 IC50 = 4 nM), combined with the observation that PARP3 is expressed at higher levels in mouse bone marrow cells compared to rats and humans [1]. The improved tolerability was species-dependent and did not extend to rats, underscoring the importance of PARP3-driven toxicity pathways in mouse models [1].

combination chemotherapy tolerability PARP3 bone marrow toxicity

Evidence-Backed Application Scenarios for 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (AZD2461) in Preclinical Research


Olaparib-Resistant BRCA1-Deficient Tumor Models

AZD2461 is the evidence-supported tool compound for studies of PARP inhibitor resistance driven by P-glycoprotein overexpression. Its demonstrated efficacy against olaparib-resistant KB1P mammary tumors—with 8/9 mice tumor-free at 300 days following extended dosing—validates its use as a next-line agent in BRCA1-mutant breast cancer models [1]. Procurement of AZD2461 is specifically indicated when the experimental objective requires a PARP inhibitor that retains activity in the context of acquired P-gp-mediated resistance.

PARP3-Specific Pharmacology and Bone Marrow Toxicity Studies

The 50-fold selectivity window for PARP3 (AZD2461 IC50 = 200 nM vs. olaparib IC50 = 4 nM) makes AZD2461 a critical probe for dissecting PARP3-dependent versus PARP1/2-dependent effects [1]. This is particularly relevant for studies investigating the contribution of PARP3 inhibition to bone marrow toxicity in mouse models, where AZD2461's PARP3-sparing profile confers superior tolerability in combination chemotherapy regimens [1].

PARP PET Imaging and Target Engagement Studies with Differential Binding Selectivity

[18F]AZD2461 has been validated as a PARP-targeted PET imaging agent with a binding profile distinct from that of olaparib [1]. The incomplete displacement of [18F]AZD2461 by olaparib demonstrates that this radiotracer samples a PARP binding landscape not fully accessible to first-generation inhibitors. Researchers developing PARP imaging probes or conducting target engagement pharmacodynamic studies should select AZD2461 when a non-olaparib binding profile is desired.

PARP Inhibitor–Chemotherapy Combination Window Studies in Murine Models

When combined with DNA-damaging chemotherapeutic agents, AZD2461 exhibits better tolerability than olaparib in mice, a property linked to differential PARP3 engagement [1]. This makes AZD2461 preferable for preclinical combination studies where olaparib's toxicity narrows the therapeutic window and limits the ability to assess combinatorial efficacy. Researchers should note that this tolerability advantage is species-specific (mouse vs. rat) [1].

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